
ent-16S,17-Dihydroxyatisan-3-one
Vue d'ensemble
Description
Ent-16S,17-Dihydroxyatisan-3-one is a plant-derived metabolite that has been extracted from the leaves of the plant Atisana corymbosa . It is used in research and development studies as a reference material for HPLC . The molecular formula of ent-16S,17-Dihydroxyatisan-3-one is C20H32O3 .
Molecular Structure Analysis
The molecular weight of ent-16S,17-Dihydroxyatisan-3-one is 320.5 g/mol . The IUPAC name is (1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Ent-16S,17-Dihydroxyatisan-3-one has a molecular weight of 320.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 320.23514488 g/mol . The topological polar surface area is 57.5 Ų .Applications De Recherche Scientifique
Alpha-Glucosidase Inhibition
ent-16S,17-Dihydroxyatisan-3-one, identified in studies of Euphorbia antiquorum from Vietnam, has shown significant inhibitory activity against alpha-glucosidase. This could potentially have implications for managing blood sugar levels, particularly in the context of diabetes treatment. One of the compounds from the study, although not specifically ent-16S,17-Dihydroxyatisan-3-one, demonstrated the most significant inhibitory activity with an IC50 value of 69.62 µM (Tran et al., 2021).
Multidrug Resistance Inhibition in Tumor Cells
ent-16S,17-Dihydroxyatisan-3-one has also been studied for its effects on reversing multidrug resistance (MDR) in tumor cells. It was part of a group of compounds isolated from Euphorbia lagascae and tested on mouse lymphoma cells. This research is vital as it offers insights into potential treatments that could overcome the challenge of MDR in cancer therapy (Duarte et al., 2006).
Cytotoxic Effects
The compound has been isolated and identified in various studies focusing on its cytotoxic effects. For instance, research on Euphorbia fischeriana Steud. revealed that some ent-atisanes, including ent-16S,17-Dihydroxyatisan-3-one, showed inhibitory effects against human tumor cell lines such as MCF-7, HepG-2, and SGC-7901 (Wang et al., 2016).
Mécanisme D'action
Target of Action
Ent-16S,17-Dihydroxyatisan-3-one has been found to have apoptosis induction activities on L5178 human MDR1 gene-transfected mouse lymphoma cells . This suggests that the compound’s primary targets could be the proteins involved in the apoptosis pathway.
Result of Action
The primary result of the action of Ent-16S,17-Dihydroxyatisan-3-one is the induction of apoptosis in certain cell types . This could potentially lead to the death of cancer cells, suggesting potential applications in cancer therapy.
Orientations Futures
Propriétés
IUPAC Name |
(1S,4S,9S,10R,12R,13S)-13-hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRAAZMCOCUCY-ALCQSMKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1=O)C)C(C4)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@@H](CC3)[C@@](C4)(CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920829 | |
| Record name | 16,17-Dihydroxyatisan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-16S,17-Dihydroxyatisan-3-one | |
CAS RN |
112523-91-8 | |
| Record name | Atisan-3-one, 16,17-dihydroxy-, (5beta,8alpha,9beta,10alpha,12alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112523918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dihydroxyatisan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)
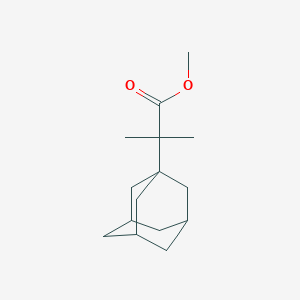
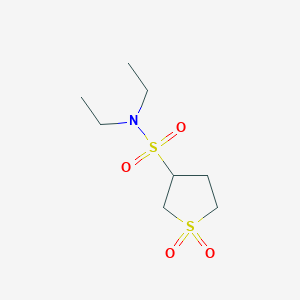
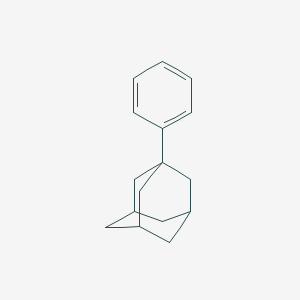

![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)
![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)
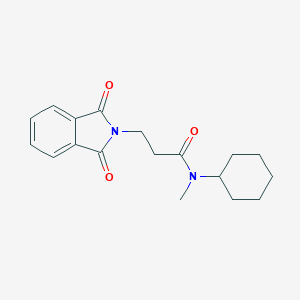
![Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)
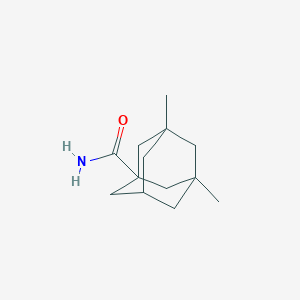
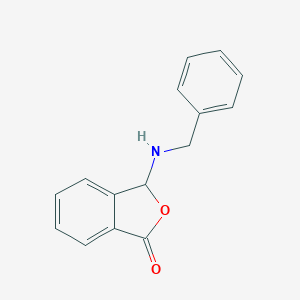
![3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)